molecular formula C17H16BrClN2O2 B3457098 5-Bromo-2-chloro-N-[4-(morpholin-4-YL)phenyl]benzamide

5-Bromo-2-chloro-N-[4-(morpholin-4-YL)phenyl]benzamide

Cat. No.: B3457098
M. Wt: 395.7 g/mol
InChI Key: GSQIMRUZCAZMSP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[4-(morpholin-4-YL)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a bromine and chlorine atom attached to a benzene ring, along with a morpholine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-[4-(morpholin-4-YL)phenyl]benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine atoms at the 5 and 2 positions, respectively.

    Morpholine Substitution: The intermediate product is then reacted with morpholine to introduce the morpholine group at the para position of the phenyl ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination reactions, followed by morpholine substitution under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group.

    Reduction: Reduction reactions can occur at the benzamide moiety.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine group.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-chloro-N-[4-(morpholin-4-YL)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Material Science: The compound is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-[4-(morpholin-4-YL)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the morpholine group, contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure with an isopropyl group instead of the morpholine group.

    5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide: Contains a piperazine ring and a furan ring.

Uniqueness

5-Bromo-2-chloro-N-[4-(morpholin-4-YL)phenyl]benzamide is unique due to the presence of the morpholine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

5-bromo-2-chloro-N-(4-morpholin-4-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c18-12-1-6-16(19)15(11-12)17(22)20-13-2-4-14(5-3-13)21-7-9-23-10-8-21/h1-6,11H,7-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQIMRUZCAZMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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